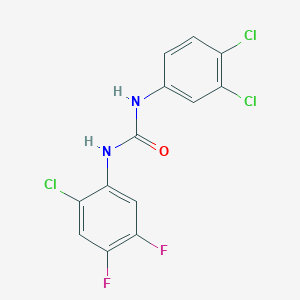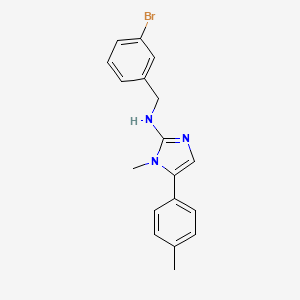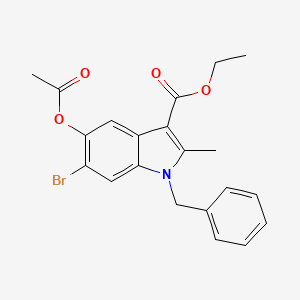![molecular formula C23H15NO5 B11564368 (4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11564368.png)
(4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a furan ring, a chromene moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the chromene moiety: This often involves the condensation of phenolic compounds with aldehydes or ketones.
Construction of the oxazole ring: This can be done through cyclization reactions involving amides and aldehydes or nitriles.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the chromene moiety.
Reduction: Reduction reactions can occur at various sites, potentially converting double bonds to single bonds.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of organic electronic materials or as a component in polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(FURAN-2-YL)-4H-CHROMEN-4-ONE: Lacks the oxazole ring.
4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the furan ring.
2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the chromene moiety.
Uniqueness
The uniqueness of 2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H15NO5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)chromen-4-ylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H15NO5/c1-26-15-10-8-14(9-11-15)20-13-17(16-5-2-3-6-18(16)28-20)21-23(25)29-22(24-21)19-7-4-12-27-19/h2-13H,1H3/b21-17- |
InChI Key |
AAEUGQIUEXURBK-FXBPSFAMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CO4)/C5=CC=CC=C5O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CO4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11564298.png)

![2,4-Dichloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]phenol](/img/structure/B11564301.png)
![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide](/img/structure/B11564303.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564305.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11564306.png)
![N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11564307.png)
![(4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564315.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11564319.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564325.png)
![6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564329.png)
